(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
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Overview
Description
(2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as acetyl, chloro, nitro, and dimethylamino groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the pyrimidine ring: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.
Introduction of the furan ring: The furan ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chloro and nitro groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions (e.g., acidic, basic, or neutral).
Condensation: Aldehydes, ketones, and carboxylic acids are commonly used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional nitro or carbonyl compounds, while reduction may yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
(2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
(2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different functional groups.
Furan derivatives: Compounds containing the furan ring with various substituents.
Chloro-nitro compounds: Compounds with chloro and nitro groups attached to aromatic rings.
The uniqueness of (2E)-6-ACETYL-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H23ClN4O5S |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
(2E)-6-acetyl-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C28H23ClN4O5S/c1-15-25(16(2)34)26(17-5-8-19(9-6-17)31(3)4)32-27(35)24(39-28(32)30-15)14-20-10-12-23(38-20)18-7-11-21(29)22(13-18)33(36)37/h5-14,26H,1-4H3/b24-14+ |
InChI Key |
CITALNPRCVNXIR-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C |
Origin of Product |
United States |
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